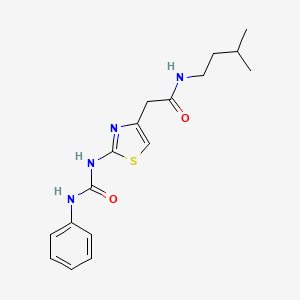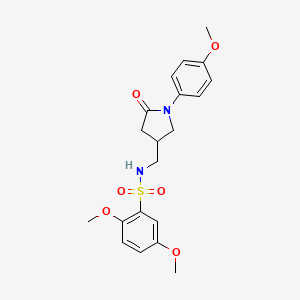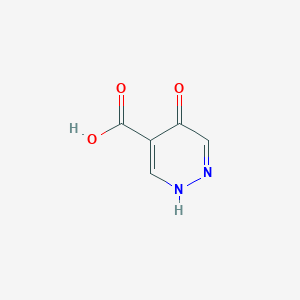
2-((2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2,4-dioxo-3-(m-tolyl)-3,4-dihydroquinazolin-1(2H)-yl)methyl)benzonitrile is a useful research compound. Its molecular formula is C23H17N3O2 and its molecular weight is 367.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Unique Regioselectivity and Activation Methods
Studies highlight the regioselective alkylation of amines and the use of benzoxazole as a directing group, suggesting potential for targeted synthesis and modifications of complex organic molecules, including quinazolinone derivatives. These methods may be applicable for modifying or synthesizing derivatives of the specified compound for specific scientific purposes (Lahm & Opatz, 2014).
Synthesis of New Derivatives
Research on the synthesis of new pyrazoloquinazolinone and quinazolinone derivatives provides a foundation for understanding how different functional groups and synthetic pathways can be employed to create novel compounds with potential applications in medicinal chemistry and material science (El-Khamry et al., 2006).
Magnetic Field Effects on Chemical Kinetics
Investigations into the effects of magnetic fields on chemical kinetics and related phenomena, including the behavior of free radicals and the recombination rate constants, could provide insights into the physical chemistry aspects of similar compounds. Such studies could explore the potential of magnetic fields in influencing the synthesis or stability of complex organic molecules (Steiner & Ulrich, 1989).
Antimicrobial Activity of Derivatives
Research on the antimicrobial activity of benzo and naphthonitrile derivatives sheds light on the biological applications of such compounds. By examining the structure-activity relationships, researchers can potentially design derivatives of the specified compound with enhanced antimicrobial properties (Fadda et al., 2013).
Luminescence Enhancement in Lanthanide Complexes
Studies on the modulation of near-infrared luminescence in lanthanide complexes through the use of specific ligands provide a pathway for the development of materials with potential applications in imaging, sensing, and light-emitting devices. This research can guide the design of quinazolinone-based ligands for enhancing the optical properties of lanthanide complexes (Shavaleev et al., 2009).
Eigenschaften
IUPAC Name |
2-[[3-(3-methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c1-16-7-6-10-19(13-16)26-22(27)20-11-4-5-12-21(20)25(23(26)28)15-18-9-3-2-8-17(18)14-24/h2-13H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYNTPKWDOLMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Chloropropanoylamino)methyl]-N-ethylcyclobutane-1-carboxamide](/img/structure/B2877603.png)
![Ethyl 5-[1-(fluoromethyl)cyclopropyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B2877605.png)

![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2877607.png)







![tert-butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2877620.png)
![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2877622.png)
